2-(5-methoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyridine derivative, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine derivatives under controlled conditions.
Pyridine Derivative Synthesis: The pyridine derivative can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and ketones.
Coupling Reactions: The thiadiazole and pyridine derivatives are then coupled using a suitable linker, often involving a sulfanyl group.
Final Assembly: The final compound is assembled by reacting the intermediate with 2,4,6-trimethylphenyl acetamide under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups.
Reduction: Reduction reactions can occur at the oxo group in the pyridine ring.
Substitution: Substitution reactions are possible at the aromatic rings, particularly the trimethylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic or nucleophilic substitution reactions can be facilitated using reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(5-methoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties may make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: This compound shares the methoxy and acetic acid functionalities but differs in the core structure.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has a similar aromatic structure but features a boron-containing ring.
Uniqueness
The uniqueness of 2-(5-methoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide lies in its combination of functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-12-6-13(2)20(14(3)7-12)22-19(27)10-25-9-18(28-5)17(26)8-16(25)11-29-21-24-23-15(4)30-21/h6-9H,10-11H2,1-5H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPIZYKPDNEKLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=C(S3)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.